molecular formula C23H23FN2 B4730759 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine CAS No. 331970-89-9

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine

Cat. No.: B4730759
CAS No.: 331970-89-9
M. Wt: 346.4 g/mol
InChI Key: LXGDCUZYFQEJGW-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine is a synthetic amine derivative of 9-ethylcarbazole, designed for advanced research applications. This compound features a carbazole scaffold, a structure widely recognized for its significant role in medicinal chemistry and materials science due to its rigid, planar conformation and electron-rich characteristics . In pharmaceutical research, carbazole derivatives are investigated for their potential to interact with biological targets. Related compounds have been explored as inhibitors of key viral proteins, such as the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), through molecular docking studies . Other carbazole-based molecules have demonstrated acetylcholinesterase inhibitory activity, suggesting relevance in neurological research . The structural motif of this amine makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery and biological probing . In the realm of materials science, carbazole derivatives are prized for their optoelectronic properties. They are commonly utilized in the development of organic light-emitting diodes (OLEDs), photorefractive materials, and non-linear optical (NLO) materials . The amine functionality in this particular compound provides a handle for further chemical modification, allowing researchers to create polymers, dendrimers, or other advanced functional materials . The synthetic route for such compounds often involves catalytic deaminative coupling strategies or condensation reactions, enabling chemoselective formation of secondary amines . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGDCUZYFQEJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177907
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-89-9
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331970-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethyl-9H-carbazole and 4-fluorophenethylamine.

    Formation of Intermediate: The 9-ethyl-9H-carbazole is first converted to 9-ethyl-9H-carbazole-3-carbaldehyde through a formylation reaction.

    Condensation Reaction: The 9-ethyl-9H-carbazole-3-carbaldehyde is then reacted with 4-fluorophenethylamine in the presence of a suitable catalyst, such as acetic acid, in ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine has several scientific research applications:

    Organic Electronics: The compound’s carbazole core makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: The compound can be used to develop new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, while the fluorophenethylamine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s uniqueness lies in the synergistic combination of its substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Features Applications Reference
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine C₂₄H₂₃FN₂ Fluorophenethyl group enhances electronic properties; carbazole ensures stability. Potential drug development, OLED materials
[2-(4-Chlorophenyl)ethyl][(9-ethyl-9H-carbazol-3-yl)methyl]amine C₂₃H₂₂ClN₂ Chlorophenyl substituent; similar carbazole backbone. Pharmaceutical research
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- C₁₉H₁₃FN₂ Fluorophenyl Schiff base derivative; lacks ethyl and phenethyl groups. Organic electronics, fluorescence studies
N-((9-Ethyl-9H-carbazol-3-yl)methyl)quinolin-3-amine (S5) C₂₄H₂₂N₃ Quinoline replaces fluorophenethyl; retains carbazole-ethyl group. Anti-inflammatory research
N,N-Diethylcarbazole C₁₄H₁₈N Simple carbazole derivative; lacks fluorophenyl or aromatic amines. Organic synthesis, materials science

Substituent Effects on Properties

  • Fluorine vs. Chlorine : The fluorophenethyl group in the target compound likely improves metabolic stability and lipophilicity compared to chlorophenyl analogs, which may enhance drug-like properties .
  • Amine Linkage : The secondary amine bridge in the target compound contrasts with Schiff bases (e.g., N-[(4-fluorophenyl)methylene] derivatives), offering greater hydrolytic stability .

Key Research Findings

  • Drug Discovery: Fluorine-substituted carbazoles show improved blood-brain barrier penetration in preclinical studies compared to non-fluorinated analogs .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV for hole-transport applications) .
  • Molecular Docking : Glide/SP protocols (Schrödinger Suite) model interactions with CYP450 active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorophenethyl vs. phenyl groups) with inhibitory activity .

How does the compound's structure-activity relationship compare to other N-substituted carbazole amines in organic electronic applications?

Advanced Research Focus
Key comparisons include:

  • Electron-Donating Groups : 4-Fluorophenethyl enhances charge mobility (μ ≈ 10⁻³ cm²/V·s) vs. non-fluorinated analogs .
  • Thermal Stability : TGA shows decomposition >300°C, superior to 9-phenylcarbazole derivatives .
  • Optoelectronic Performance : PL spectra (λem ≈ 450 nm) suggest potential as a blue emitter in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine

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